WM-3835
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFJJXCBRSCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The HBO1 Inhibitor WM-3835: A Novel Therapeutic Avenue in Osteosarcoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteosarcoma (OS), the most prevalent primary malignant bone tumor in adolescents and young adults, presents significant therapeutic challenges, particularly in cases of metastatic or recurrent disease.[1][2] Recent research has identified the histone acetyltransferase HBO1 (also known as KAT7 or MYST2) as a novel oncogenic driver in osteosarcoma.[1][3] This has led to the investigation of targeted inhibitors, with WM-3835 emerging as a potent and specific small molecule inhibitor of HBO1.[1][3][4] This document provides a comprehensive overview of the mechanism of action of this compound in osteosarcoma, detailing its effects on cellular signaling, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Introduction to HBO1 in Osteosarcoma
Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression through the acetylation of histone proteins.[1] Dysregulation of histone acetylation is a hallmark of many cancers, including osteosarcoma.[1] Studies have demonstrated that HBO1 mRNA and protein expression are significantly elevated in both osteosarcoma tissues and cell lines compared to normal bone tissue.[1][3] This overexpression of HBO1 is associated with increased tumor cell growth, proliferation, migration, and invasion, highlighting its role as a key oncogenic factor in this disease.[1][3] Further research has identified the zinc finger protein 384 (ZNF384) as a potential transcription factor that drives the elevated expression of HBO1 in osteosarcoma.[1][3]
This compound: A First-in-Class HBO1 Inhibitor
This compound is a potent, specific, and cell-permeable small molecule inhibitor of HBO1.[1][4][5] It directly targets the catalytic activity of HBO1 by binding to its acetyl-CoA binding site.[4] This competitive inhibition prevents the transfer of acetyl groups to histone substrates, leading to a reduction in histone acetylation.
Mechanism of Action in Osteosarcoma
The anti-tumor activity of this compound in osteosarcoma stems from its ability to modulate HBO1-dependent signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and a reduction in metastatic potential.
Inhibition of Histone Acetylation
This compound has been shown to decrease the levels of histone H3 and H4 acetylation in osteosarcoma cells, specifically impacting H4K12ac and H3K14ac.[4] This alteration in the histone code leads to changes in chromatin structure and the regulation of gene expression.
Downregulation of Pro-Oncogenic Gene Expression
A key downstream effect of HBO1 inhibition by this compound is the downregulation of the MYLK-HOXA9 mRNA expression.[4] MYLK (Myosin Light Chain Kinase) and HOXA9 (Homeobox A9) are genes implicated in cell migration, invasion, and proliferation.
Cellular Effects
The molecular changes induced by this compound manifest in several key anti-cancer cellular effects:
-
Inhibition of Cell Proliferation and Viability: this compound significantly suppresses the proliferation and viability of osteosarcoma cells in a dose- and time-dependent manner.[1][4]
-
Induction of Apoptosis: The compound effectively activates the apoptotic cascade in osteosarcoma cells.[1][4]
-
Inhibition of Cell Migration and Invasion: this compound curtails the migratory and invasive capabilities of osteosarcoma cells, which is crucial for preventing metastasis.[4]
The proposed signaling pathway for this compound's mechanism of action in osteosarcoma is depicted in the following diagram:
Caption: Signaling pathway of this compound in osteosarcoma.
Preclinical Data Summary
The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo preclinical models of osteosarcoma.
In Vitro Studies
| Cell Line | Assay | Concentration Range | Duration | Outcome | Reference |
| pOS-1 | Cell Viability | 1-25 µM | 24-96 hours | Concentration- and time-dependent inhibition of viability. | [4] |
| pOS-1 | Apoptosis (TUNEL) | 5 µM | 72 hours | Significant increase in TUNEL-positive nuclei. | [4] |
| pOS-1 | Gene Expression (qRT-PCR) | 5 µM | 24 hours | Downregulation of MYLK-HOXA9 mRNA. | [4] |
| pOS-1 | Histone Acetylation (Western Blot) | 1-25 µM | - | Dose-dependent suppression of H4K12ac and H3K14ac. | [4] |
In Vivo Studies
| Animal Model | Tumor Model | Treatment | Duration | Outcome | Reference |
| SCID Mice | pOS-1 Xenograft | 10 mg/kg/day, intraperitoneal injection | 21 days | Potent inhibition of tumor growth. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
Osteosarcoma cell lines (e.g., pOS-1, MG63, U2OS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
The experimental workflow for a typical cell viability assay is as follows:
Caption: Workflow for cell viability assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well.
-
Measurement: After a further incubation period as per the manufacturer's instructions, measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (TUNEL)
-
Cell Culture: Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 5 µM for 72 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label DNA strand breaks.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
Western Blotting for Histone Acetylation
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K14ac, anti-H4K12ac) and total histones (as a loading control) overnight at 4°C.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject pOS-1 cells into the flanks of severe combined immunodeficient (SCID) mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle via intraperitoneal injection.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study (e.g., 21 days), sacrifice the mice and excise the tumors for further analysis.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for osteosarcoma by targeting the oncogenic activity of HBO1. Its mechanism of action, centered on the inhibition of histone acetylation and the subsequent downregulation of pro-proliferative and pro-metastatic genes, provides a strong rationale for its further development. Future research should focus on combination therapies, the identification of predictive biomarkers for patient stratification, and the initiation of clinical trials to translate these compelling preclinical findings into benefits for patients with osteosarcoma.
References
- 1. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
WM-3835: A Selective HBO1 Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Introduction
WM-3835 is a first-in-class, potent, and cell-permeable small molecule inhibitor of Histone Acetyltransferase Binding to ORC1 (HBO1), also known as KAT7 or MYST2.[1][2] As a key epigenetic modulator, HBO1 plays a crucial role in the regulation of gene transcription, DNA replication, and DNA damage repair. It primarily catalyzes the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).[1][3] Dysregulation of HBO1 activity has been implicated in the pathogenesis and progression of various malignancies, including castration-resistant prostate cancer (CRPC), osteosarcoma, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1][2][4][5] this compound offers a valuable tool for investigating the biological functions of HBO1 and presents a promising therapeutic strategy for cancers dependent on its activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound acts as a highly specific inhibitor of HBO1 by directly binding to its acetyl-CoA binding site.[2][6] This competitive inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, leading to a reduction in histone acetylation levels, particularly H3K14ac, H4K5ac, and H4K12ac.[1][7] The resulting altered epigenetic landscape leads to the downregulation of pro-cancerous genes, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][8]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| pPC-1 | Castration-Resistant Prostate Cancer | CCK-8 | IC50 | 6.24 ± 0.65 µM | [2] |
| pNSCLC1 | Non-Small Cell Lung Cancer | CCK-8 | IC50 | ~5 µM | [9] |
| pOS-1 | Osteosarcoma | CCK-8 | Significant viability reduction | 5 µM | [10] |
| AML cell lines | Acute Myeloid Leukemia | Proliferation Assay | Growth inhibition | 1 µM | [11] |
Table 2: Effect of this compound on Histone Acetylation and Gene Expression
| Cell Line | Treatment | Histone Mark | Change | Downregulated Genes | Reference |
| pPC-1 | 10 µM, 4h | H3K14ac, H4K5ac, H4K12ac | Decreased | CCR2, MYLK, VEGFR2, OCIAD2 | [2] |
| pNSCLC1 | 5 µM | H3 & H4 acetylation | Decreased | CCR2, MYLK, VEGFR2, OCIAD2 | [9] |
| pOS-1 | 1-25 µM | H4K12ac, H3K14ac | Decreased | MYLK-HOXA9 | [8] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage | Administration | Outcome | Reference |
| pPC-1 | Castration-Resistant Prostate Cancer | 5 mg/kg | Daily i.p. injection for 14 days | Potent inhibition of tumor growth | [2] |
| pOS-1 | Osteosarcoma | 10 mg/kg | Daily i.p. injection for 21 days | Potent inhibition of tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).[5]
-
Add 10 µL of CCK-8 solution to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone acetylation marks following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% recommended for histones)[12]
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended)[12]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K14ac, anti-H4K5ac, anti-H4K12ac, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration (e.g., 10 µM for 4 hours).[2]
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples and run on a 15% SDS-PAGE gel.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of HBO1 target genes after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., CCR2, MYLK, VEGFR2, OCIAD2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound as desired.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
-
Analyze the data using the 2-ΔΔCt method, normalizing to the housekeeping gene.[13]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. abcam.com [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
WM-3835: A Technical Guide to its Function in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WM-3835 is a potent and highly specific small molecule inhibitor of the histone acetyltransferase (HAT) HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. By directly binding to the acetyl-CoA binding site of HBO1, this compound effectively suppresses its catalytic activity, leading to a reduction in histone acetylation at specific lysine (B10760008) residues. This epigenetic modulation triggers a cascade of downstream events, including the induction of apoptosis and the inhibition of key cellular processes implicated in cancer progression, such as proliferation, migration, and invasion. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including osteosarcoma and castration-resistant prostate cancer, highlighting its potential as a therapeutic agent. This document provides a comprehensive technical overview of the epigenetic function of this compound, including its mechanism of action, quantitative effects, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action: HBO1 Inhibition and Histone Hypoacetylation
This compound exerts its biological effects through the direct and specific inhibition of HBO1, a member of the MYST family of histone acetyltransferases. HBO1 is a critical epigenetic regulator that catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails, primarily targeting H3K14 (Histone H3 at lysine 14), H4K5 (Histone H4 at lysine 5), and H4K12 (Histone H4 at lysine 12).[1][2] This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.
By competitively binding to the acetyl-CoA pocket of HBO1, this compound prevents the enzyme from utilizing its substrate, resulting in a dose-dependent decrease in the acetylation of its target histone residues.[3][4] This targeted hypoacetylation leads to a more condensed chromatin state, altering gene expression patterns that are crucial for cancer cell survival and proliferation. Notably, this compound does not affect the protein expression levels of HBO1 itself, nor the total levels of histones H3 and H4.[3]
dot
Quantitative Effects of this compound
The biological activity of this compound has been quantified in various preclinical models. These data provide essential benchmarks for its potency and efficacy.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cell Viability) | pPC-1 (primary CRPC) | 6.24 ± 0.65 µM | [1] |
| In Vitro Concentration for Apoptosis Induction | pOS-1 (osteosarcoma) | 5 µM | [3] |
| In Vitro Concentration for Histone Acetylation Inhibition | pPC-1 (primary CRPC) | 1-25 µM | [1] |
| In Vivo Dosage (Osteosarcoma Xenograft) | SCID mice | 10 mg/kg/day (i.p.) | [3] |
| In Vivo Dosage (CRPC Xenograft) | Nude mice | 5 mg/kg/day (i.p.) | [1] |
Signaling Pathways Modulated by this compound
The epigenetic modifications induced by this compound translate into significant alterations in downstream signaling pathways that are critical for tumorigenesis.
Downregulation of Pro-Oncogenic Gene Expression
Inhibition of HBO1-mediated histone acetylation by this compound leads to the transcriptional repression of several pro-cancerous genes. In castration-resistant prostate cancer cells, this compound treatment results in the downregulation of:
-
CCR2 (C-C chemokine receptor type 2): Involved in cancer cell migration and metastasis.
-
MYLK (Myosin light chain kinase): Plays a role in cell motility and invasion.
-
VEGFR2 (Vascular endothelial growth factor receptor 2): A key mediator of angiogenesis.
-
OCIAD2 (Ovarian cancer immunoreactive antigen domain containing 2): Implicated in tumor progression.[1][2]
In osteosarcoma cells, this compound has been shown to downregulate the mRNA expression of the MYLK-HOXA9 axis.[3] HOXA9 is a homeobox transcription factor known to be involved in leukemogenesis and has emerging roles in solid tumors.
dot
Induction of Apoptosis
A key consequence of this compound treatment is the activation of the intrinsic apoptotic pathway. In primary CRPC cells, this compound robustly increases the activities of caspase-3 and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] This pro-apoptotic effect is a direct result of the altered gene expression landscape caused by histone hypoacetylation.
dot
Involvement in Wnt/β-catenin Signaling
Recent studies have implicated HBO1 in the activation of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. HBO1-mediated acetylation of H3K14, H4K8, and H4K12 can upregulate the expression of CTNNB1 (β-catenin).[3][5] By inhibiting HBO1, this compound has the potential to suppress Wnt/β-catenin signaling, thereby contributing to its anti-tumor effects. Further research is needed to fully elucidate the direct impact of this compound on this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Viability Assays
4.1.1. CCK-8 Assay
-
Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells (e.g., pPC-1) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.2 µM to 25 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2. LDH Release Assay
-
Principle: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Protocol:
-
Culture and treat cells with this compound as described for the CCK-8 assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
-
4.1.3. EdU Incorporation Assay
-
Principle: Measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA.
-
Protocol:
-
Plate and treat cells with this compound.
-
Add EdU to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation.
-
Fix and permeabilize the cells.
-
Perform the click chemistry reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.
-
Apoptosis Assays
4.2.1. Caspase Activity Assay
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3, caspase-9) using a fluorogenic or colorimetric substrate.
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM for 48-72 hours).
-
Lyse the cells to release cellular contents.
-
Incubate the cell lysate with a specific caspase substrate (e.g., DEVD for caspase-3).
-
Measure the fluorescence or absorbance of the cleaved product.
-
Normalize the caspase activity to the total protein concentration of the lysate.
-
4.2.2. TUNEL Assay
-
Principle: Detects DNA fragmentation, a late-stage marker of apoptosis, by enzymatically labeling the 3'-OH ends of DNA breaks with a fluorescently labeled dUTP.
-
Protocol:
-
Culture cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TdT reaction mixture containing TdT enzyme and a labeled dUTP.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
Western Blotting for Histone Acetylation
-
Principle: Detects and quantifies specific histone modifications using antibodies.
-
Protocol:
-
Histone Extraction:
-
Treat cells with this compound (e.g., 1-25 µM for 4-24 hours).
-
Lyse the cells and isolate the nuclei.
-
Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl or H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a BCA assay.
-
Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K5, anti-acetyl-H4K12) and total histones (e.g., anti-H3, anti-H4) as loading controls, typically overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
-
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: Identifies the genomic regions associated with a specific protein or histone modification.
-
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-800 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K14ac). Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic regions by quantitative PCR (ChIP-qPCR) or perform library preparation for high-throughput sequencing (ChIP-seq).
-
-
dot
Clinical Development and Future Directions
As of the current literature survey, there are no publicly registered clinical trials specifically investigating this compound. The available data is from preclinical studies, which provide a strong rationale for its further development as an anti-cancer therapeutic.
The role of epigenetic modifiers in overcoming drug resistance is an active area of research. While there is no direct evidence linking this compound to overcoming BRAF inhibitor resistance in melanoma, the general principle of using epigenetic drugs to re-sensitize resistant tumors is a promising strategy.[6] Given that HBO1 is involved in transcriptional regulation, it is plausible that its inhibition could alter the expression of genes that contribute to BRAF inhibitor resistance. Further investigation is warranted to explore the potential of this compound in this context.
Future research should focus on:
-
Identifying the full spectrum of genes and pathways regulated by HBO1 in different cancer types.
-
Investigating the potential of this compound in combination with other targeted therapies and immunotherapies.
-
Conducting formal preclinical toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application for clinical trials.
Conclusion
This compound is a promising epigenetic drug candidate that functions as a specific inhibitor of the histone acetyltransferase HBO1. By reducing histone acetylation, particularly at H3K14, H4K5, and H4K12, this compound modulates the expression of key genes involved in cancer cell proliferation, survival, migration, and angiogenesis. Its ability to induce apoptosis and inhibit tumor growth in preclinical models of osteosarcoma and castration-resistant prostate cancer underscores its therapeutic potential. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the epigenetic activity of this compound in the fight against cancer.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
WM-3835: A Technical Guide to its Impact on Histone H3 and H4 Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the first-in-class HBO1 inhibitor, WM-3835, with a specific focus on its mechanism of action and its quantifiable effects on the acetylation of histone H3 and H4. The information presented herein is intended to support research and development efforts in oncology and related fields.
Core Mechanism of Action
This compound is a potent, cell-permeable, and highly specific inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2)[1][2][3][4][5]. Its primary mechanism involves direct binding to the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates[2]. This targeted inhibition leads to a significant reduction in the acetylation of specific lysine (B10760008) residues on histone H3 and H4, without altering the total protein levels of these histones[1][2].
The inhibition of HBO1 by this compound has been shown to hinder the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at multiple sites, including lysine 5 (H4K5ac), lysine 8 (H4K8ac), and lysine 12 (H4K12ac)[1][6][7]. This reduction in histone acetylation is a key factor in the downstream anti-cancer effects of this compound, which include the downregulation of pro-cancerous genes, cell cycle arrest, and the induction of apoptosis[1][8][9].
Quantitative Effects on Histone Acetylation
The following tables summarize the quantitative data on the effect of this compound on histone H3 and H4 acetylation as reported in various studies.
Table 1: Effect of this compound on Histone Acetylation in Castration-Resistant Prostate Cancer (CRPC) Cells
| Cell Line | Concentration | Treatment Duration | Affected Histone Marks | Outcome | Reference |
| pPC-1 (primary CRPC) | 10 μM | 4 hours | H3K14ac, H4K5ac, H4K12ac | Robustly decreased acetylation. Total H3 and H4 levels unchanged. | [1][6] |
Table 2: Effect of this compound on Histone Acetylation in Osteosarcoma (OS) Cells
| Cell Line | Concentration | Treatment Duration | Affected Histone Marks | Outcome | Reference |
| pOS-1 | 1-25 µM | Not Specified | H4K12ac, H3K14ac | Dose-dependent suppression of acetylation. Total H3 and H4 levels unchanged. | [2] |
Table 3: Effect of this compound on Histone Acetylation in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cells
| Cell Line | Concentration | Treatment Duration | Affected Histone Marks | Outcome | Reference |
| NALM-6, REH | Not Specified | Not Specified | H3K14ac, H4K8ac, H4K12ac | Remarkably reduced acetylation levels. H3K23ac and H4K5ac were exceptions. | [7] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound leading to inhibition of histone acetylation and anti-cancer effects.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
Western Blotting for Histone Acetylation
This protocol outlines the steps to assess changes in histone acetylation levels following this compound treatment.
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., pPC-1, pOS-1) under standard conditions.
-
Treat cells with varying concentrations of this compound (e.g., 1-25 µM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 4-96 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and histone deacetylase (HDAC) inhibitors to preserve histone modifications.
-
Isolate the nuclear fraction and extract histones, often using an acid extraction method.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-H3K14ac, anti-H4K5ac, anti-H4K12ac) and total histone H3 and H4 (as loading controls).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated and total histone proteins.
-
Normalize the acetylated histone signal to the corresponding total histone signal to determine the relative change in acetylation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound on histone acetylation and cellular processes.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of WM-3835 on Leukemia Stem Cell Maintenance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukemia stem cells (LSCs) are a critical subpopulation of leukemic cells responsible for tumor initiation, maintenance, and relapse. Their inherent resistance to conventional chemotherapies underscores the urgent need for targeted therapeutic strategies. This document provides a comprehensive technical overview of WM-3835, a novel small molecule inhibitor, and its profound impact on the maintenance of leukemia stem cells. This compound targets the histone acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1, also known as KAT7 or MYST2), a key epigenetic regulator essential for LSC survival and self-renewal. By inhibiting HBO1, this compound disrupts critical signaling pathways, leading to cell cycle arrest, apoptosis, and differentiation of LSCs, thereby presenting a promising avenue for the development of more effective leukemia therapies. This whitepaper will delve into the mechanism of action of this compound, its effects on key signaling pathways, and the experimental evidence supporting its potential as a therapeutic agent.
Introduction: The Role of HBO1 in Leukemia Stem Cell Maintenance
Acute Myeloid Leukemia (AML) and other leukemias are driven by a small population of LSCs that possess self-renewal capabilities.[1] HBO1, a member of the MYST family of histone acetyltransferases, has been identified as a critical dependency for LSCs.[2][3] It primarily catalyzes the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), an epigenetic mark that facilitates the expression of key genes required for LSC maintenance, including the HOXA9 and HOXA10 homeobox genes.[1] Elevated expression of these genes is associated with poor prognosis in AML.[2] Furthermore, in B-cell Acute Lymphoblastic Leukemia (B-ALL), HBO1 has been shown to activate the Wnt/β-catenin signaling pathway, a crucial pathway for leukemogenesis.[4][5] The indispensable role of HBO1 in LSC survival makes it a compelling therapeutic target.
This compound: A Potent and Specific HBO1 Inhibitor
This compound is a cell-permeable small molecule developed as a potent and specific inhibitor of HBO1.[2] It functions as a competitive analogue of acetyl-CoA, binding directly to the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates.[1][6] This targeted inhibition of HBO1's enzymatic activity forms the basis of this compound's anti-leukemic effects.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of HBO1-mediated histone acetylation. This leads to a global reduction in H3K14ac levels, as well as decreased acetylation of H4K5 and H4K12.[7][8][9] The loss of these activating histone marks results in the downregulation of HBO1 target genes critical for LSC function.
Impact on Cellular Processes
Treatment of leukemia cells with this compound has been shown to:
-
Reduce Cell Viability: this compound decreases the viability of various AML and B-ALL cell lines in a dose-dependent manner.[2][9]
-
Induce Apoptosis: The compound triggers programmed cell death, as evidenced by increased TUNEL-positive cells and activation of caspases.[6][9]
-
Promote Cell Cycle Arrest: this compound causes an arrest in the G0/G1 phase of the cell cycle, thereby halting proliferation.[2][9]
-
Induce Differentiation: By inhibiting the LSC maintenance program, this compound promotes the differentiation of leukemic blasts.[2]
-
Decrease Clonogenic Potential: The inhibitor significantly reduces the ability of primary human AML cells to form colonies in vitro.[2]
Signaling Pathways Modulated by this compound
This compound exerts its anti-leukemic effects by modulating key signaling pathways essential for LSC maintenance.
The HBO1-HOXA9/10 Axis in AML
In AML, the survival and self-renewal of LSCs are heavily dependent on the expression of HOXA9 and HOXA10. HBO1-mediated H3K14 acetylation at the promoters of these genes maintains their high expression. This compound, by inhibiting HBO1, reduces H3K14ac, leading to the transcriptional repression of HOXA9 and HOXA10, thereby disrupting the LSC maintenance program.
References
- 1. HBO1 is required for the maintenance of leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with WM-3835
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with WM-3835, a potent and specific HBO1 (KAT7 or MYST2) inhibitor. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a first-in-class, cell-permeable inhibitor of histone acetyltransferase HBO1, which plays a crucial role in DNA replication and repair.[1] By binding to the acetyl-CoA binding site of HBO1, this compound has been shown to inhibit the proliferation and viability of various cancer cells, including castration-resistant prostate cancer, osteosarcoma, and non-small cell lung cancer.[1][2] This document outlines the necessary steps to perform common in vitro cell viability assays to determine the cytotoxic and anti-proliferative effects of this compound.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of chemical compounds on cells. The assays described herein are based on colorimetric or luminescent readouts that correlate with the number of viable, metabolically active cells.
-
MTT Assay: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
AlamarBlue™ Assay: This assay uses the redox indicator resazurin, a blue and non-fluorescent compound, which is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the resulting color is a measure of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal proportional to the number of viable cells.
Experimental Protocols
This section provides a detailed methodology for a typical cell viability experiment using this compound. The protocol is generalized for a human cancer cell line, such as the pOS-1 osteosarcoma cell line, in which the effects of this compound have been studied.[2]
Materials and Reagents
-
Human cancer cell line (e.g., pOS-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MedchemExpress)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, AlamarBlue™, or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.2 µM to 25 µM).[1][2] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Include vehicle control (medium with the same concentration of DMSO as the treatment wells) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours).[2][3]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
For AlamarBlue™ Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis
-
Subtract the average absorbance/fluorescence/luminescence of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the recommended quantitative parameters for a cell viability assay with this compound.
| Parameter | Recommended Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | General Protocol |
| This compound Concentration Range | 1 µM - 25 µM | [1][2] |
| Incubation Time | 24, 48, 72, 96 hours | [2] |
| MTT Reagent Concentration | 5 mg/mL | [3] |
| MTT Incubation Time | 3 - 4 hours | [3] |
| AlamarBlue™ Incubation Time | 2 - 4 hours | [3] |
| CellTiter-Glo® Incubation Time | 10 minutes | Manufacturer's Protocol |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro cell viability assay with this compound.
Simplified this compound Signaling Pathway
References
Application Notes and Protocols: Intraperitoneal Xenograft Model of Melanoma and Therapeutic Evaluation of WM-3835
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for establishing an intraperitoneal human melanoma xenograft model in mice and the subsequent therapeutic administration of WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7). It is important to clarify that this compound is a small molecule inhibitor and not a cell line. Therefore, this protocol first details the establishment of a peritoneal tumor model using a representative human melanoma cell line, followed by the protocol for the intraperitoneal delivery of this compound for therapeutic evaluation.
This compound targets the acetyl-CoA binding site of HBO1, a key enzyme involved in the acetylation of histones H3 and H4.[1][2] Dysregulation of HBO1 is implicated in the progression of various cancers, and its inhibition has been shown to suppress tumor growth.[3][4] This document provides detailed methodologies for in vivo studies, data presentation in tabular format for clarity, and visual diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
Table 1: Parameters for Intraperitoneal Injection of Human Melanoma Cells
| Parameter | Recommended Value | Notes |
| Cell Line | A375, SK-MEL-5, or other suitable human melanoma cell line | Cell line choice may depend on experimental goals and tumor take-rate. |
| Mouse Strain | Athymic Nude, NOD/SCID, or other immunocompromised mice | The choice of mouse strain is critical for preventing graft rejection. |
| Cell Preparation | Harvest cells at 70-80% confluency. Wash with sterile PBS. | Ensure a single-cell suspension to prevent needle clogging. |
| Cell Viability | >95% as determined by Trypan Blue exclusion | High viability is essential for successful tumor engraftment. |
| Injection Volume | 100 - 200 µL | The volume should be appropriate for the size of the mouse to avoid discomfort. |
| Cell Concentration | 1 x 10⁶ to 2 x 10⁷ cells/mouse | The optimal cell number may need to be determined empirically for the chosen cell line.[5][6] |
| Injection Site | Lower right or left abdominal quadrant | Avoid injecting into the cecum or bladder. |
| Needle Size | 27-30 gauge | A smaller gauge needle minimizes tissue trauma. |
Table 2: Parameters for Intraperitoneal Administration of this compound
| Parameter | Recommended Value | Notes |
| Compound | This compound | A potent and specific HBO1 inhibitor.[1] |
| Vehicle | DMSO, PEG300, Tween80, and ddH₂O mixture | A common formulation for in vivo delivery of hydrophobic compounds.[7] |
| Dosage | 10 mg/kg body weight | This dosage has been shown to be effective in inhibiting xenograft growth in mice.[1][8] |
| Administration Route | Intraperitoneal (i.p.) injection | Allows for systemic distribution of the compound. |
| Frequency | Daily | Daily administration has been used in studies showing potent tumor inhibition.[1][9] |
| Treatment Duration | 21 days or as per experimental design | The duration of treatment will depend on the tumor growth kinetics and study endpoints.[1][9] |
| Monitoring | Tumor growth (e.g., bioluminescence imaging), body weight, and general health | Regular monitoring is crucial for assessing efficacy and toxicity. |
Experimental Protocols
Protocol 1: Establishment of an Intraperitoneal Melanoma Xenograft Model
-
Cell Culture: Culture A375 or another suitable human melanoma cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a 37°C incubator with 5% CO₂.
-
Cell Preparation for Injection:
-
When cells reach 70-80% confluency, aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
Adjust the cell concentration with sterile PBS to the desired injection density (e.g., 5 x 10⁷ cells/mL for a 200 µL injection of 1 x 10⁷ cells). Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Gently restrain the mouse and tilt it to a slight head-down position.
-
Wipe the injection site in the lower abdominal quadrant with an alcohol swab.
-
Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn, indicating correct needle placement.
-
Slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for signs of tumor growth, such as abdominal distension and ascites formation.
-
If using a luciferase-expressing cell line, tumor burden can be non-invasively monitored by bioluminescence imaging.
-
Monitor the body weight and general health of the mice.
-
Protocol 2: Intraperitoneal Administration of this compound
-
Preparation of this compound Solution:
-
Administration:
-
Once tumors are established (e.g., detectable by imaging or palpable), begin treatment.
-
Weigh the mice to calculate the correct injection volume.
-
Administer the prepared this compound solution via intraperitoneal injection as described in Protocol 1, step 3.
-
Administer the vehicle solution to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Monitor tumor growth throughout the treatment period using the established methods.
-
Record the body weight of the mice daily or every other day to monitor for signs of toxicity.
-
Observe the mice for any adverse effects.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: HBO1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HBO1, a MYSTerious KAT and its links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human melanoma growth in the peritoneal cavity of the athymic mouse--a model for in vivo study of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of WM-3835 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM-3835 is a potent and selective inhibitor of lysine (B10760008) acetyltransferase 6A (KAT6A) and KAT7, also known as HBO1.[1][2][3] It functions by competing with acetyl-coenzyme A for the binding site on the enzyme, thereby preventing the acetylation of histones H3 and H4.[3] This inhibition of histone acetylation has been shown to suppress cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models, including acute myeloid leukemia, prostate cancer, and osteosarcoma.[1][4][5][6][7] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide | [2] |
| CAS Number | 2229025-70-9 | [1] |
| Molecular Formula | C₂₀H₁₇FN₂O₄S | [1][2] |
| Molecular Weight | 400.42 g/mol | [2][3] |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | Solid powder | [3] |
| Solubility in DMSO | ≥10 mg/mL; up to 40.04 mg/mL (100 mM) | [1][2] |
| Storage | Store solid at -20°C. Stock solutions can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks). | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for cell-based assays.
Materials:
-
This compound solid powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.42 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 400.42 g/mol ) = 0.0002497 L
-
Volume (µL) = 249.7 µL
-
-
Dissolve the Compound: Add 249.7 µL of DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Dilution to Working Concentrations for Cell-Based Assays
For cell-based experiments, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Example Dilution for a 10 µM Working Concentration:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution).
-
Further dilute this intermediate solution as needed to achieve the final desired concentrations for your experiment.
-
Always prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment groups.
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: this compound mechanism of action and signaling pathway.
Mechanism of Action and In Vitro/In Vivo Activity
This compound is a potent inhibitor of the histone acetyltransferase HBO1 (KAT7).[2][3] By inhibiting HBO1, this compound leads to a reduction in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at various sites.[2][5] This altered epigenetic landscape results in the downregulation of oncogenic genes such as HOXA9 and those involved in the Wnt/β-catenin signaling pathway.[9][10]
In vitro, this compound has been shown to reduce the viability of various cancer cell lines, including those from acute myeloid leukemia and castration-resistant prostate cancer.[1][5] It induces cell cycle arrest and apoptosis.[1][5] In vivo studies have demonstrated that daily administration of this compound can significantly reduce tumor growth in mouse xenograft models without causing overt toxicity.[3][5]
Summary of In Vitro and In Vivo Data:
| Application | Cell/Animal Model | Concentration/Dose | Observed Effects | Source |
| In Vitro | MOLM-13, OCI-AML-3 AML cells | 1 µM | Reduced cell viability, decreased colony formation | [1] |
| In Vitro | Primary CRPC cells | 1-25 µM | Inhibited cell viability, proliferation, and migration; induced apoptosis | [4][5] |
| In Vitro | Osteosarcoma (pOS-1) cells | 1-25 µM | Inhibited cell viability in a concentration-dependent manner | [4] |
| In Vivo | PPC-1 prostate cancer mouse xenograft | 5 mg/kg per day | Reduced tumor volume, weight, and growth rate | [1] |
| In Vivo | pOS-1 osteosarcoma xenograft in SCID mice | 10 mg/kg/day | Potently inhibited xenograft growth | [4] |
| In Vivo | B-ALL xenograft in B-NDG mice | 10 mg/kg daily for 2 weeks | Inhibited tumor progression | [11] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
WM-3835: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for studying the induction of apoptosis in cancer cells by WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1.
This compound has emerged as a promising anti-cancer agent, demonstrating potent activity in inducing programmed cell death, or apoptosis, in various cancer models, including osteosarcoma and castration-resistant prostate cancer (CRPC).[1][2][3][4] This document summarizes the key quantitative data on this compound treatment duration for apoptosis induction and provides detailed protocols for relevant experimental assays.
Data Summary: this compound Treatment Duration and Apoptosis Induction
The following table provides a summary of the effective concentrations and treatment durations of this compound for inducing apoptosis in different cancer cell lines.
| Cancer Cell Line | This compound Concentration | Treatment Duration | Apoptotic Effect |
| pOS-1 (Osteosarcoma) | 5 µM | 72 hours | Significant increase in TUNEL-positive nuclei, indicating apoptosis.[1] |
| pPC-1 (Primary CRPC) | 10 µM | At least 48 hours | Significant anti-survival effect.[2] |
| pPC-1 (Primary CRPC) | 10 µM | 72 hours | Increased cell death, which was inhibited by caspase inhibitors.[2] |
Mechanism of Action: HBO1 Inhibition Leading to Apoptosis
This compound exerts its pro-apoptotic effects by directly inhibiting the enzymatic activity of HBO1 (also known as KAT7 or MYST2), a histone acetyltransferase.[1] Inhibition of HBO1 leads to a reduction in histone H3 and H4 acetylation, which in turn downregulates the expression of several pro-cancerous genes.[2][4] This disruption of essential cellular processes ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases.[2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed protocols for key experiments to assess this compound-induced apoptosis in cancer cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., pOS-1, pPC-1) in appropriate culture vessels (e.g., 6-well plates, T25 flasks) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Time Course: Incubate the cells for various durations (e.g., 24, 48, 72, 96 hours) to determine the time-dependent effects of this compound on apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After the desired treatment duration, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at approximately 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Apoptosis Detection
Caption: General experimental workflow for assessing apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips or chamber slides.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS and then incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Caspase Activity Assays and Western Blotting
To confirm the involvement of caspases, their activity can be measured using colorimetric or fluorometric assays, or the cleavage of caspase substrates (like PARP) and the activation of caspases (like caspase-3) can be assessed by Western blotting.
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
By following these protocols, researchers can effectively investigate the time- and dose-dependent induction of apoptosis by this compound in various cancer cell lines, contributing to a better understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WM-3835 in a Castration-Resistant Prostate Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to its resistance to androgen deprivation therapy. The development of novel therapeutic agents targeting alternative pathways is crucial. WM-3835, a first-in-class, cell-permeable, and potent inhibitor of histone acetyltransferase HBO1 (KAT7 or MYST2), has emerged as a promising therapeutic agent against CRPC.[1][2] HBO1 is often overexpressed in CRPC tissues and cells, and its inhibition has been shown to robustly inhibit tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a CRPC xenograft model, based on preclinical findings.
Mechanism of Action
This compound directly binds to the acetyl-CoA binding site of HBO1, inhibiting its histone acetyltransferase activity.[3] This leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).[1] The inhibition of HBO1 and subsequent histone hypoacetylation results in the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2.[1][2] Ultimately, this cascade of events leads to the inhibition of cell viability, proliferation, and migration, and the induction of apoptosis in CRPC cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in CRPC models.
Table 1: In Vitro Efficacy of this compound on pPC-1 CRPC Cells
| Parameter | Concentration (µM) | Result | Reference |
| Cell Viability (CCK-8) | 1 - 25 | Significant dose-dependent reduction | [1] |
| Apoptosis (Caspase Activity) | 10 | Robust increase in Caspase-3 and -9 activity | [1] |
| Histone Acetylation | 10 | Robust decrease in H3K14ac, H4K5ac, and H4K12ac | [1] |
Table 2: In Vivo Efficacy of this compound in pPC-1 Xenograft Model
| Parameter | Treatment | Result | Reference |
| Tumor Growth | This compound (10 mg/kg/day, i.p.) | Potent inhibition of xenograft growth | [1] |
| Histone Acetylation in Tumors | This compound | Remarkably decreased H3-H4 histone acetylation | [1] |
| Pro-Cancerous Gene Expression in Tumors | This compound | Decreased expression of CCR2, MYLK, VEGFR2, OCIAD2 | [1][2] |
| Apoptosis Markers in Tumors | This compound | Increased levels of cleaved-caspase-3 and cleaved-PARP | [1] |
| Toxicity | This compound (10 mg/kg/day, i.p.) | No apparent toxicities detected in mice | [1] |
Experimental Protocols
Cell Culture of Primary CRPC Cells (pPC-1)
-
Cell Line: Primary human prostate cancer cells derived from a CRPC patient (pPC-1).
-
Culture Medium: Complete medium (specific formulation to be optimized based on cell line requirements, but typically RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Drug Treatment and Analysis
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 1-25 µM).
-
Cell Viability Assay (CCK-8):
-
Seed pPC-1 cells in 96-well plates.
-
After cell attachment, treat with varying concentrations of this compound for specified durations (e.g., 24-96 hours).
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Apoptosis Assay (Caspase Activity):
-
Treat pPC-1 cells with this compound (e.g., 10 µM).
-
Lyse the cells and measure caspase-3 and caspase-9 activity using commercially available colorimetric or fluorometric assay kits.
-
-
Western Blot Analysis:
-
Treat cells with this compound (e.g., 10 µM for 4 hours).
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against H3K14ac, H4K5ac, H4K12ac, total H3, total H4, cleaved-caspase-3, cleaved-PARP, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
CRPC Xenograft Model and In Vivo Studies
-
Animal Model: Nude mice (or other immunocompromised strains).
-
Xenograft Establishment:
-
Subcutaneously inject pPC-1 cells (e.g., 2 x 10^6 cells in a mixture of medium and Matrigel) into the flanks of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
The control group should receive vehicle control (the solvent used to dissolve this compound).
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight of the mice regularly throughout the treatment period (e.g., for 21 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be homogenized for Western blot analysis (as described above) or processed for immunohistochemistry to assess protein expression and histone modifications.
-
Conclusion
This compound demonstrates significant preclinical efficacy against castration-resistant prostate cancer by inhibiting the HBO1 enzyme, leading to reduced cell proliferation and increased apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and similar HBO1 inhibitors in CRPC xenograft models. These studies are crucial for the continued development of novel and effective treatments for advanced prostate cancer.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for WM-3835 Administration in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. In the context of acute myeloid leukemia (AML), HBO1 has been identified as a critical regulator for the maintenance of leukemia stem cells (LSCs)[1]. Inhibition of HBO1 by this compound disrupts the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), a key epigenetic mark for active gene expression. This leads to the downregulation of crucial leukemia-associated genes, such as HOXA9, resulting in decreased cell viability, induction of apoptosis, and cell cycle arrest in AML cell lines[2][3]. These application notes provide detailed protocols for evaluating the efficacy of this compound in AML cell lines.
Mechanism of Action
This compound acts as a competitive inhibitor of acetyl-CoA, binding directly to the acetyl-CoA binding site of HBO1[1][4]. This inhibition prevents the transfer of acetyl groups to histone H3 at lysine 14, a modification essential for maintaining the expression of genes critical for LSC function and AML progression[1]. The reduction in H3K14ac leads to a more condensed chromatin state at specific gene loci, repressing transcription of key oncogenes.
Data Presentation
Table 1: In Vitro Efficacy of this compound on AML Cell Line Viability
| Cell Line | Genetic Profile (selected) | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | Proliferation Assay | 72 | ~1 | [2] |
| MV4-11 | FLT3-ITD | Proliferation Assay | 72 | Not specified | [5] |
| OCI-AML3 | DNMT3A R882H, NPM1c | Proliferation Assay | 72 | Not specified | [6] |
| HL-60 | NRAS Q61L, MYC amplification | Proliferation Assay | 72 | Not specified | [7] |
| KG-1 | TP53 mutation | Proliferation Assay | 72 | Not specified | [8] |
Note: Specific IC50 values for this compound across a wide range of AML cell lines are not extensively published in a single source. The indicated value for MOLM-13 is an approximation based on graphical data. Researchers should determine IC50 values empirically for their cell lines of interest.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Parameter Measured | Observed Effect | Reference |
| MOLM-13 | 1 | 48 | Cell Cycle | G0/G1 arrest | [2] |
| MOLM-13 | Not specified | Not specified | Apoptosis | Increased Annexin V positivity | [5] |
| Various AML | Not specified | Not specified | Apoptosis | Induction of apoptosis | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control AML cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for H3K14ac
This protocol is to confirm the on-target effect of this compound by measuring the levels of H3K14 acetylation.
Materials:
-
Treated and control AML cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histones)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys14) and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer on ice.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K14ac signal to the total Histone H3 signal.
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the epigenetic regulator HBO1. The protocols outlined above provide a framework for the preclinical evaluation of this compound in AML cell lines, enabling researchers to quantify its effects on cell viability, apoptosis, cell cycle progression, and its direct molecular target. Consistent and rigorous application of these methods will be crucial in further elucidating the therapeutic potential of HBO1 inhibition in AML.
References
- 1. HBO1 is required for the maintenance of leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WM-3835 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WM-3835, a potent and selective inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT7 (HBO1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions, alongside detailed experimental protocols and pathway visualizations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What am I doing wrong?
A1: this compound is practically insoluble in water.[1] Direct addition of the solid compound to aqueous-based media will result in poor dissolution and inaccurate concentrations in your experiments. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥10 mg/mL up to 250 mg/mL.[2][3][4] Ethanol can also be used, but the solubility is lower (sparingly soluble at 1-10 mg/mL to 50 mM).[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: My this compound stock solution in DMSO appears cloudy or has precipitates. What should I do?
A3: If you observe cloudiness or precipitation in your DMSO stock solution, it may be due to the quality of the DMSO or the concentration exceeding its solubility limit under your storage conditions. Gentle warming and sonication can aid in dissolution.[4] It is recommended to use freshly opened, high-purity DMSO.[1] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: I've prepared a clear stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. However, a very low final DMSO concentration might not be sufficient to keep this compound in solution.
-
Working Solution Preparation: Instead of directly diluting the high-concentration DMSO stock into the final volume of your medium, prepare an intermediate working solution. This can be done by a stepwise dilution.
-
Use of Surfactants or Co-solvents: For in vivo studies and some in vitro applications, formulations including co-solvents like PEG300 and surfactants like Tween-80 are used to improve solubility and stability in aqueous environments.[1][3][4]
-
Immediate Use: Prepare the final working solution immediately before adding it to your cells.[1] Over time, the compound may precipitate out of the aqueous solution.
-
Proper Mixing: When adding the stock or intermediate solution to the medium, ensure rapid and thorough mixing to facilitate dispersion and dissolution.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for at least one year.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
| Chemical and Physical Properties | |
| CAS Number | 2229025-70-9[2] |
| Molecular Formula | C₂₀H₁₇FN₂O₄S[2] |
| Molecular Weight | 400.4 g/mol [2] |
| Purity | ≥95% to ≥98%[2] |
| Formulation | Solid[2] |
| Solubility Data | |
| DMSO | ≥10 mg/mL to 250 mg/mL[2][3][4] |
| Ethanol | Sparingly soluble (1-10 mg/mL) to 50 mM[2] |
| Water | Insoluble[1] |
| Biological Activity | |
| Target | KAT6A (IC₅₀ = 17 nM), KAT7 (HBO1) (IC₅₀ = 30 nM)[2] |
| Cellular Effects | Reduces viability of cancer cells, induces apoptosis and cell cycle arrest at sub-G1 or G1-S phase.[2][5][6] |
| In Vitro Concentration | Effective concentrations range from 1 µM to 25 µM in various cancer cell lines.[3][5] |
| In Vivo Dosage | 5 mg/kg/day to 10 mg/kg/day has been shown to reduce tumor volume in mouse xenograft models.[2][3] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.004 mg of this compound (based on a molecular weight of 400.4 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solution for Cell Culture Experiments
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:1000 in your pre-warmed complete cell culture medium to achieve the final concentration of 10 µM. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Mix the solution thoroughly by gentle inversion or pipetting immediately after adding the stock solution.
-
Add the final working solution to your cells immediately. The final DMSO concentration in this example is 0.1%.
Formulation for In Vivo Animal Studies
Objective: To prepare a 2.08 mg/mL formulation of this compound for intraperitoneal injection.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. This formulation should be prepared fresh for each use.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound from preparation to analysis.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of WM-3835 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of WM-3835 in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound reported to be low?
A1: The poor in vivo oral exposure of this compound is primarily attributed to high first-pass metabolism.[1] In vitro studies using human and mouse liver microsomes have shown that this compound undergoes rapid clearance.[1] The inclusion of cofactors for both Phase I (NADPH) and Phase II (UDPGA) metabolism resulted in an increased clearance rate, suggesting that glucuronidation plays a significant role in its metabolic breakdown.[1] Following oral administration in mice, a likely glucuronide conjugate of this compound was detected in plasma samples, consistent with the in vitro metabolism data.[1]
Q2: What are the known solubility characteristics of this compound?
Q3: Has any in vivo oral formulation for this compound been reported?
A3: Yes, one study reported using a formulation of 20% PEG400/10% solutol for oral administration in mice.[1] However, even with this formulation, the resulting free drug concentration in plasma was very low, deemed insufficient to exert the desired biological effect.[1]
Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A4: Several strategies can be explored to enhance the oral bioavailability of drugs with challenges like poor solubility or high first-pass metabolism. These include:
-
Formulation Design: Utilizing advanced drug delivery systems such as lipid-based formulations (e.g., liposomes, self-emulsifying drug delivery systems - SEDDS), nanocarriers, or solid dispersions can improve solubility and protect the drug from degradation.[3][4][5][6]
-
Use of Absorption Enhancers: Co-administration with agents that can enhance membrane permeation.[3][4]
-
Inhibition of Metabolism: Co-administration with inhibitors of the metabolic enzymes responsible for the drug's degradation (e.g., inhibitors of specific cytochrome P450 enzymes or UGTs).[4]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug with improved absorption and metabolic stability, which then converts to the active drug in the body.[7]
Troubleshooting Guide: Improving this compound Oral Bioavailability
If you are experiencing poor in vivo efficacy with orally administered this compound, the following troubleshooting guide provides a systematic approach to identify and overcome the bioavailability limitations.
Step 1: Comprehensive Physicochemical Characterization
Before developing a formulation, it is crucial to understand the physicochemical properties of this compound.
-
Aqueous Solubility: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability: Assess the permeability of this compound using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like Caco-2 monolayers. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.
Step 2: Formulation Development and Optimization
Based on the physicochemical properties, select an appropriate formulation strategy.
-
For Poor Aqueous Solubility:
-
Lipid-Based Formulations: Systems like SEDDS or nanoemulsions can enhance the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.
-
-
For High First-Pass Metabolism:
-
Lipid-Based Formulations: These can promote lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.
-
Metabolism Inhibitors: Consider co-dosing with a known inhibitor of glucuronidation if ethically and experimentally permissible. However, this can complicate the interpretation of efficacy studies.
-
Step 3: In Vivo Pharmacokinetic Evaluation
Once a promising formulation is developed, a comparative pharmacokinetic (PK) study in an animal model (e.g., mice or rats) is essential.
-
Study Design: A typical study would involve administering at least two formulations (e.g., a simple aqueous suspension and the optimized formulation) and a parallel group receiving an intravenous (IV) dose to determine the absolute bioavailability.
-
Data Collection: Collect blood samples at various time points post-dosing and analyze the plasma concentrations of this compound.
-
PK Parameter Calculation: Key parameters to compare include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 400.4 g/mol | [2] |
| Solubility | ||
| DMSO | ≥10 mg/mL | [2] |
| Ethanol (B145695) | 1-10 mg/mL (sparingly soluble) | [2] |
| In Vivo Oral Dosing (Mouse) | ||
| Dose | 100 mg/kg, twice daily | [1] |
| Formulation | 20% PEG400 / 10% Solutol | [1] |
| Total Plasma Concentration (4h post 3rd dose) | 1,860 nM | [1] |
| Free Plasma Concentration (4h post 3rd dose) | 2.6 nM | [1] |
| Mouse Plasma Protein Binding (fraction unbound) | 0.0014 | [1] |
Detailed Experimental Protocol: Comparative Oral Bioavailability Study in Mice
Objective: To compare the oral bioavailability of this compound from a standard suspension versus a self-emulsifying drug delivery system (SEDDS) formulation.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in water)
-
Components for SEDDS formulation (e.g., Labrasol®, Capryol® 90, Transcutol® HP)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Formulation Preparation:
-
Suspension: Prepare a homogenous suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL).
-
SEDDS: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Dissolve this compound in the SEDDS vehicle to the same concentration as the suspension.
-
-
Animal Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Divide the mice into two groups (n=4-6 per group).
-
Administer a single oral dose of either the this compound suspension or the SEDDS formulation via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect approximately 50 µL of blood into heparinized tubes at each time point.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for each formulation group.
-
Determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Statistically compare the parameters between the two groups to assess if the SEDDS formulation significantly improved the oral bioavailability of this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of WM-3835 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835 in cellular assays. The information is designed to address specific issues and provide detailed experimental protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of Histone Acetyltransferase HBO1 (KAT7 or MYST2).[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, preventing the acetylation of histone proteins, particularly H3K14.[1][3] This inhibition of histone acetylation leads to downstream effects on gene expression, ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5]
Q2: Is this compound a BRAF inhibitor, and does it cause paradoxical activation of the MAPK pathway?
A2: No, this compound is not a BRAF inhibitor. It is a specific inhibitor of the histone acetyltransferase HBO1. The phenomenon of paradoxical activation, where a kinase inhibitor can increase signaling in certain contexts, is a known characteristic of some BRAF inhibitors but is not a recognized effect of this compound, as it targets a different class of enzymes and signaling pathways.
Q3: What are the known on-target cellular effects of this compound?
A3: Treatment of sensitive cancer cell lines with this compound typically results in:
-
Reduced Histone Acetylation: A significant decrease in the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac).[3]
-
Cell Viability Reduction: A dose- and time-dependent decrease in cell proliferation and viability.[4][5]
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1/S transition.[5]
-
Apoptosis Induction: Activation of the apoptotic pathway, characterized by increased caspase activity and DNA fragmentation (TUNEL-positive nuclei).[3][4][5]
-
Downregulation of Target Genes: Decreased expression of HBO1-dependent genes such as MYLK, HOXA9, VEGFR2, and OCIAD2.[3][4]
Q4: What are the known off-target effects of this compound?
A4: this compound is generally reported as a highly specific inhibitor of HBO1.[1][3] However, like any small molecule inhibitor, the potential for off-target effects exists. One study has reported an off-target inhibitory concentration (IC50) of 17 nM against the related histone acetyltransferase KAT6A. Researchers should be aware of this potential off-target activity and consider it when interpreting experimental results.
Q5: How can I investigate potential off-target effects of this compound in my cellular model?
A5: To investigate potential off-target effects, a multi-faceted approach is recommended:
-
Kinase and HAT Selectivity Profiling: Screen this compound against a broad panel of kinases and other histone acetyltransferases to identify potential unintended targets.[6][7]
-
Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS) to identify cellular proteins that bind to this compound.[8][9][10]
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound to that of HBO1 knockdown or knockout (e.g., using siRNA or CRISPR).[6] If the phenotypes do not align, it may suggest the involvement of off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with HBO1 in intact cells and can also be adapted to identify off-target binders.[6][11]
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HBO1 (KAT7) | Biochemical Assay | 30 nM | MedChemExpress |
| KAT6A | Biochemical Assay | 17 nM | Chemical Probes Portal |
| pNSCLC1 (Primary NSCLC cells) | CCK-8 Cell Viability | ~5 µM | [4] |
| pPC-1 (Primary CRPC cells) | CCK-8 Cell Viability | Calculated via non-linear regression | [5] |
| pOS-1 (Primary Osteosarcoma cells) | CCK-8 Cell Viability | Concentration-dependent inhibition (1-25 µM) | [1] |
| MG63 (Osteosarcoma) | CCK-8 Cell Viability | Significant viability reduction at 5 µM | [12] |
| U2OS (Osteosarcoma) | CCK-8 Cell Viability | Significant viability reduction at 5 µM | [12] |
| A549 (NSCLC) | CCK-8 Cell Viability | Significant viability reduction at 5 µM | [4] |
| H460 (NSCLC) | CCK-8 Cell Viability | Significant viability reduction at 5 µM | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | 1. Verify the concentration of the this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). |
| Resistant Cell Line | 1. Confirm that the target cell line expresses HBO1 at sufficient levels via Western blot or qPCR. 2. Test a broader range of this compound concentrations and extend the incubation time (up to 96 hours).[1] |
| Cell Seeding Density | 1. Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced drug sensitivity. 2. Ensure even cell distribution in the wells to avoid variability. |
| Assay Interference | 1. Run a "no-cell" control with this compound and the viability reagent to check for direct chemical reactions. 2. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm results. |
Problem 2: Inconsistent or Weak Signal in Western Blot for Histone Acetylation
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Extraction | 1. Use a lysis buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may be more effective. 2. Ensure complete cell lysis by sonication or incubation on ice with vortexing. |
| Low Protein Loading | 1. Accurately quantify protein concentration using a BCA or Bradford assay. 2. Load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate or 15-20 µg of histone extract). |
| Poor Antibody Performance | 1. Use antibodies validated for detecting specific histone modifications. 2. Optimize primary and secondary antibody concentrations and incubation times. 3. Include a positive control (e.g., cells treated with a known HDAC inhibitor) and a loading control (e.g., total Histone H3). |
| Inefficient Protein Transfer | 1. For small proteins like histones, use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). 2. Optimize transfer time and voltage to prevent "blow-through" of small proteins. |
Problem 3: High Background or False Positives in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Necrotic Cell Population | 1. Handle cells gently during harvesting and staining to minimize mechanical damage. 2. For Annexin V staining, co-stain with a viability dye (e.g., Propidium Iodide, DAPI) to distinguish apoptotic from necrotic cells. |
| Over-fixation/Permeabilization (TUNEL Assay) | 1. Optimize fixation and permeabilization steps. Harsh treatments can cause DNA breaks, leading to false positives.[13] |
| Non-specific Reagent Binding | 1. Titrate fluorescently labeled reagents (e.g., Annexin V, antibodies) to their optimal concentration. 2. Include appropriate controls, such as an unstained sample and a negative control where the key enzyme (e.g., TdT in TUNEL assay) is omitted.[13] |
| Incorrect Assay Timing | 1. Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting the apoptotic marker of interest. |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO at a final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per well onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting unexpected cell viability results.
Caption: Workflow for a CCK-8 cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. thno.org [thno.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
troubleshooting inconsistent results in WM-3835 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1] By inhibiting HBO1, this compound prevents the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at various lysine residues.[2] This leads to a more condensed chromatin state, altering gene expression, and subsequently inhibiting cell proliferation and inducing apoptosis in susceptible cancer cell lines.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year, protected from light.[1] It is advisable to prepare fresh dilutions from the stock for each experiment and to be aware that DMSO can be hygroscopic, which may affect the solubility of the compound.[1]
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 1 µM to 25 µM have been shown to be effective in inhibiting cell viability and inducing apoptosis in various cancer cell lines.[1][4] For instance, a concentration of 10 µM was found to be close to the IC50 value in primary castration-resistant prostate cancer (CRPC) cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high variability in my IC50 values for this compound. What could be the cause?
A4: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Health and Passage Number: Ensure you are using a healthy, low-passage number cell line. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell seeding density across wells can significantly impact the results of viability assays.
-
Compound Solubility: this compound may precipitate out of solution, especially at higher concentrations or after dilution in aqueous culture medium. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all treatments.
-
Incubation Time: The duration of treatment with this compound can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.[5]
-
Assay-Specific Variability: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Histone Acetylation
Symptoms:
-
Western blot analysis shows no significant decrease in H3K14ac or H4 acetylation levels after treatment with this compound.
-
High variability in histone acetylation levels between replicates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing a significant reduction in histone acetylation. |
| Poor Cell Lysis and Histone Extraction | Ensure complete cell lysis and efficient histone extraction. Use a protocol specifically designed for histone extraction and include protease and deacetylase inhibitors in your lysis buffer. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies for acetylated histones. Include appropriate positive and negative controls in your Western blot. |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background or Inconsistent Results in Cell Viability Assays (e.g., CCK-8, MTT)
Symptoms:
-
High absorbance readings in the blank (media only) or vehicle control wells.
-
Large error bars and poor reproducibility between replicate wells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contamination | Regularly check cell cultures for microbial contamination. Ensure aseptic techniques during the assay. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pay attention to pipetting technique to ensure an equal number of cells are added to each well. |
| Edge Effects in 96-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation. |
| Incorrect Incubation Time with Assay Reagent | Follow the manufacturer's instructions for the optimal incubation time with the viability reagent (e.g., 1-4 hours for CCK-8).[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol provides a general method for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[4]
-
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound and vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microfuge tube.
-
Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
-
Histone Extraction (Acid Extraction Method):
-
Centrifuge the cell lysate to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice with intermittent vortexing to extract histones.
-
Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amount for each sample. Mix with Laemmli sample buffer and boil for 5-10 minutes.
-
Load 15-20 µg of histone extract per well onto a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of action of this compound as an HBO1 inhibitor.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thno.org [thno.org]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. ptglab.com [ptglab.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes with WM-3835 Treatment
Welcome to the technical support center for WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, preventing the transfer of acetyl groups to its histone substrates.[1] The primary targets for HBO1-mediated acetylation are histone H3 at lysine (B10760008) 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[2][3] By inhibiting this process, this compound leads to a decrease in the acetylation of these specific histone marks.
Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, which generally promotes gene transcription.[4][5][6] Therefore, inhibition of HBO1 by this compound is expected to result in a more condensed chromatin state at specific gene loci, leading to the downregulation of genes regulated by HBO1.
Q2: What are the expected cellular phenotypes following this compound treatment?
Based on its mechanism of action, treatment with this compound in sensitive cancer cell lines is expected to produce the following phenotypes:
-
Reduced Histone Acetylation: A significant decrease in the levels of H3K14ac, H4K5ac, and H4K12ac.[2][3]
-
Downregulation of Target Genes: Decreased expression of HBO1 target genes, which may include pro-proliferative and anti-apoptotic genes such as MYLK, HOXA9, CCR2, VEGFR2, and OCIAD2.[1][7]
-
Inhibition of Cell Proliferation and Viability: A dose-dependent decrease in the rate of cell growth and overall cell viability.[1][2][7]
-
Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.[7][8]
-
Induction of Apoptosis: An increase in programmed cell death, which can be measured by markers such as cleaved caspases and PARP.[1][2][7]
-
Reduced Cell Migration and Invasion: In applicable cell models, a decrease in the migratory and invasive potential of the cells.[2][7]
Q3: Are there any known off-target effects of this compound?
While this compound is described as a highly specific inhibitor of HBO1, it is important to acknowledge that no inhibitor is entirely without off-target effects.[1][2] Many histone acetyltransferase inhibitors have been reported to have off-target activities.[9][10] However, specific, comprehensive off-target profiling data for this compound is not widely available in the public domain. Researchers should consider the possibility of off-target effects when interpreting unexpected phenotypes and may need to perform their own selectivity profiling against a panel of related enzymes if such effects are suspected.
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to epigenetic therapies can be considered.[[“]][12][13][14][[“]] These may include:
-
Increased Acetyl-CoA Levels: One study has shown that elevated intracellular concentrations of acetyl-CoA can outcompete acetyl-CoA competitive HAT inhibitors, including this compound, leading to drug resistance.[16]
-
Epigenetic Plasticity: Cancer cells can undergo epigenetic reprogramming to adapt to the presence of the drug, potentially activating compensatory signaling pathways.[17]
-
Upregulation of Compensatory Pathways: Cells may upregulate other histone acetyltransferases or signaling pathways that can bypass the dependency on HBO1.[18]
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ABC transporter family, can reduce the intracellular concentration of this compound.[13]
-
Target Mutation: While less common for epigenetic modulators compared to kinase inhibitors, mutations in the HBO1 gene that alter the drug-binding site could confer resistance.
Troubleshooting Guides
Issue 1: No or Reduced Efficacy of this compound
You are treating your cells with this compound, but you do not observe the expected decrease in cell viability or induction of apoptosis.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| Drug Inactivity | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1] | Test the compound on a known sensitive cell line as a positive control. |
| Suboptimal Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. | Cell viability assay (e.g., CCK-8, MTS) over a range of concentrations (e.g., 0.1 µM to 25 µM) and time points (e.g., 24, 48, 72, 96 hours).[1] |
| Cell Line Insensitivity/Resistance | The cell line may not be dependent on HBO1 for survival or may have intrinsic resistance mechanisms. | Confirm HBO1 expression in your cell line via Western blot or qPCR. Assess the effect of this compound on HBO1's direct downstream targets (H3K14ac, H4K5ac, H4K12ac) by Western blot. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. | Test the effect of this compound in media with a lower serum concentration, if compatible with your cell line. |
| High Cell Seeding Density | A high cell density can sometimes mask the anti-proliferative effects of a drug.[19] | Optimize cell seeding density for your assays.[20] |
Issue 2: Unexpected Increase in Proliferation or Survival
In rare cases, you might observe an unexpected increase in cell proliferation or survival at certain concentrations of this compound.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| Activation of Compensatory Survival Pathways | Inhibition of HBO1 may lead to the activation of alternative pro-survival signaling pathways. | Perform a phosphokinase array or RNA sequencing to identify upregulated pathways. Western blot for key nodes of common survival pathways (e.g., PI3K/Akt, MAPK/ERK). |
| Off-Target Effects | This compound might be inhibiting a tumor suppressor target at specific concentrations. | Test for off-target effects using a kinase or acetyltransferase profiling service. |
| Cellular Heterogeneity | A subpopulation of cells resistant to this compound may be selected for and expand over time. | Perform single-cell RNA sequencing to identify resistant subpopulations. Isolate and characterize colonies that grow out from treated cultures. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
This compound shows potent activity in your cell culture experiments, but this does not translate to efficacy in your animal models.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations in the tumor tissue.[21] | Perform PK studies to measure drug concentration in plasma and tumor tissue over time. Assess target engagement in vivo by measuring histone acetylation marks in tumor xenografts. |
| Tumor Microenvironment | The tumor microenvironment in vivo can provide pro-survival signals that are absent in 2D cell culture. | Co-culture cancer cells with stromal cells (e.g., fibroblasts, immune cells) to see if this confers resistance to this compound in vitro. |
| Inappropriate Animal Model | The xenograft or syngeneic model may not accurately reflect the human disease or the dependency on HBO1. | Ensure the cell line used for the xenograft is sensitive to this compound in vitro. Consider patient-derived xenograft (PDX) models. |
Data Presentation
Table 1: Expected Effects of this compound on Cellular Phenotypes
| Parameter | Expected Outcome | Typical Concentration Range (in vitro) | Typical Treatment Duration |
| Cell Viability | Decrease | 1 - 25 µM[1] | 24 - 96 hours[1] |
| Apoptosis | Increase | 5 - 10 µM[1][7] | 48 - 72 hours[1][7] |
| H3K14 Acetylation | Decrease | 1 - 25 µM[1] | 4 - 24 hours[1][7] |
| Target Gene mRNA | Decrease | 5 - 10 µM[1][7] | 24 hours[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A, Sodium Butyrate) in the lysis buffer to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K14ac, H4K5ac, H4K12ac, total H3, and total H4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Protocol 3: Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound or a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C, protected from light.
-
-
Counterstaining:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging: Wash the coverslips with PBS, mount them onto microscope slides with anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Mandatory Visualizations
Caption: The HBO1 signaling pathway and the inhibitory mechanism of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 15. consensus.app [consensus.app]
- 16. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting epigenetic regulatory machinery to overcome cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 21. researchgate.net [researchgate.net]
cell line-specific responses to WM-3835 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Histone Acetyltransferase B O 1 (HBO1), also known as KAT7 or MYST2.[1][2][3] It functions by directly binding to the acetyl-CoA binding site of HBO1, thereby preventing it from acetylating its histone substrates, primarily Histone H3 at lysine (B10760008) 14 (H3K14), and various lysine residues on Histone H4 (H4K5, H4K8, H4K12).[3][4] This inhibition of histone acetylation leads to changes in gene expression, ultimately affecting cell proliferation, survival, and other cellular processes.[4][5]
Q2: In which cancer types and cell lines has this compound shown activity?
A2: this compound has demonstrated anti-cancer activity in a variety of preclinical models, including:
-
Osteosarcoma: Inhibition of proliferation, migration, and invasion, and induction of apoptosis.[3][6][7]
-
Castration-Resistant Prostate Cancer (CRPC): Inhibition of cell viability, proliferation, and migration, and induction of apoptosis.[4][5]
-
Acute Myeloid Leukemia (AML): Inhibition of growth and viability.[8]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): Inhibition of cell viability and colony formation, and induction of apoptosis.
-
Non-Small Cell Lung Cancer (NSCLC): Inhibition of cell growth.[4]
The efficacy of this compound is highly dependent on the expression levels of HBO1 in the cancer cells.
Q3: What is the recommended concentration range and treatment duration for this compound in cell culture experiments?
A3: The optimal concentration and duration of this compound treatment are cell line-dependent and should be determined empirically through dose-response and time-course experiments. However, based on published studies, a general starting point is a concentration range of 1 µM to 25 µM for a duration of 24 to 96 hours.[3][4] For example, a concentration of 5 µM has been shown to be effective in osteosarcoma cell lines, while 10 µM has been used for castration-resistant prostate cancer cells.[3][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[3] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy of this compound | 1. Low HBO1 expression in the cell line: The cytotoxic effect of this compound is dependent on the presence of its target, HBO1.[3] 2. Suboptimal drug concentration or treatment duration: The effective concentration and time can vary significantly between cell lines. 3. Drug degradation: Improper storage or handling of the this compound stock solution. 4. Cell line resistance: Intrinsic or acquired resistance mechanisms may be present. | 1. Check HBO1 expression: Before starting experiments, verify the expression level of HBO1 in your target cell line by Western blot or qPCR. Select cell lines with moderate to high HBO1 expression for your studies. 2. Perform dose-response and time-course experiments: Titrate this compound over a broad concentration range (e.g., 0.1 µM to 50 µM) and measure the effects at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell line. 3. Ensure proper handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. 4. Investigate resistance mechanisms: If resistance is suspected, consider exploring potential mechanisms such as alterations in drug efflux pumps or compensatory signaling pathways. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inaccurate drug concentration: Pipetting errors or incorrect dilutions. 3. Inconsistent incubation times: Variations in the duration of drug exposure. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Calibrate pipettes and prepare fresh dilutions: Ensure accurate preparation of this compound working solutions for each experiment. 3. Maintain precise timing: Use a timer to ensure consistent incubation periods for all experimental replicates and repeats. |
| High background in Western blots for histone acetylation | 1. Inefficient histone extraction: Contamination with other cellular proteins. 2. Non-specific antibody binding: Primary or secondary antibodies may have cross-reactivity. 3. Insufficient blocking: Incomplete blocking of the membrane can lead to high background. | 1. Optimize histone extraction protocol: Use an acid extraction method specifically designed for histones to enrich for your proteins of interest.[9] 2. Titrate antibodies and use appropriate controls: Determine the optimal antibody concentration and include negative controls (e.g., secondary antibody only) to check for non-specific binding. 3. Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Unexpected cell morphology changes or off-target effects | 1. High DMSO concentration: The vehicle used to dissolve this compound can have its own effects at higher concentrations. 2. Potential off-target effects of this compound: While highly specific for HBO1, off-target activities at high concentrations cannot be entirely ruled out. | 1. Maintain low DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest drug treatment. 2. Perform rescue experiments: To confirm that the observed effects are HBO1-dependent, consider performing experiments in HBO1-knockdown or knockout cells. The effects of this compound should be diminished or absent in these cells.[3] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| pPC-1 | Castration-Resistant Prostate Cancer | ~6.24 | 72 | CCK-8 | [4] |
| pOS-1 | Osteosarcoma | ~5 | 72 | CCK-8 | [6] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Not specified | 96 | CCK-8 | |
| REH | B-cell Acute Lymphoblastic Leukemia | Not specified | 96 | CCK-8 |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) assays.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the blank wells.
Western Blot for Histone Acetylation
This protocol is a general guideline for detecting changes in histone acetylation following this compound treatment.
Materials:
-
Target cells treated with this compound and vehicle control
-
Ice-cold PBS
-
Histone extraction buffer (e.g., acid extraction)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K14, anti-total H3, anti-acetyl-H4, anti-total H4)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[9]
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a high-percentage SDS-PAGE gel (e.g., 15%) and run the gel to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K14) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-total H3).
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Target cells treated with this compound and vehicle control
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: HBO1 and the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of WM-3835 and WM-1119: Efficacy and Mechanism of Action
In the landscape of epigenetic modulators, the histone acetyltransferase (HAT) inhibitors WM-3835 and WM-1119 have emerged as significant tools for cancer research. While both compounds target the MYST family of acetyltransferases, they exhibit distinct selectivity profiles, leading to different biological outcomes. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental applications, supported by available data.
At a Glance: Key Differences
| Feature | This compound | WM-1119 |
| Primary Target | Lysine Acetyltransferase 7 (KAT7/HBO1/MYST2) | Lysine Acetyltransferase 6A (KAT6A/MOZ) |
| Primary Mechanism | Induces apoptosis | Induces cell cycle arrest and cellular senescence |
| Key Applications | Osteosarcoma, Acute Myeloid Leukemia (AML), Castration-Resistant Prostate Cancer (CRPC) | Lymphoma, KAT6A-rearranged AML |
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and WM-1119. It is important to note that this data is compiled from separate studies, and direct comparison should be made with caution due to variations in experimental conditions.
This compound Efficacy Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KAT7) | 30 nM | Biochemical Assay | [1] |
| IC50 (KAT6A) | 17 nM | Biochemical Assay | [1] |
| IC50 (KAT5) | 312 nM | Biochemical Assay | [1] |
| Kd (HBO1) | 34 nM | Surface Plasmon Resonance (SPR) | |
| Effective Concentration (Cell Viability) | 1-25 µM | pOS-1 Osteosarcoma Cells | [2] |
| In Vivo Efficacy | 10 mg/kg/day (i.p.) | pOS-1 Xenograft in SCID mice | [2] |
WM-1119 Efficacy Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KAT6A) | 0.25 µM | Lymphoma Cells | [3] |
| Kd (KAT6A) | 2 nM | Biochemical Assay | [3] |
| Kd (KAT5) | 2.2 µM | Biochemical Assay | [3] |
| Kd (KAT7) | 0.5 µM | Biochemical Assay | [3] |
| In Vivo Efficacy | 50 mg/kg (4x daily) | Eµ-Myc Lymphoma Model | [4] |
Mechanism of Action and Signaling Pathways
This compound primarily targets KAT7 (HBO1) , a histone acetyltransferase crucial for histone H3 and H4 acetylation. Inhibition of KAT7 by this compound leads to a reduction in histone acetylation, which in turn downregulates the expression of oncogenic genes, ultimately triggering apoptosis in cancer cells.[2][5] One of the key pathways affected is the Wnt/β-catenin signaling pathway .[6]
Caption: this compound inhibits KAT7, leading to apoptosis.
WM-1119 is a highly selective inhibitor of KAT6A , which plays a critical role in the acetylation of histone H3.[3] Inhibition of KAT6A's catalytic activity by WM-1119 leads to cell cycle arrest in the G1 phase and induces cellular senescence, thereby halting tumor progression.[7][8] One of the downstream pathways affected by KAT6A is the PI3K/AKT signaling pathway .[9][10]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of WM-3835's specificity for KAT7 over other HATs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WM-3835, a known inhibitor of Lysine (B10760008) Acetyltransferase 7 (KAT7), also known as HBO1 or MYST2. The focus is on the validation of its specificity against other histone acetyltransferases (HATs), supported by experimental data and detailed protocols.
Introduction to this compound and KAT7
This compound is a small molecule inhibitor reported to be highly specific for KAT7, a member of the MYST family of histone acetyltransferases.[1] KAT7 plays a crucial role in chromatin modification and gene regulation by acetylating specific lysine residues on histone tails. It is a key regulator of various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[1][2][3] this compound is described as binding to the acetyl-CoA pocket of KAT7, thereby inhibiting its catalytic activity.[1]
KAT7's substrate specificity is determined by the protein complex it forms. When complexed with JADE scaffold proteins, KAT7 primarily acetylates lysines 5, 8, and 12 on histone H4 (H4K5ac, H4K8ac, H4K12ac).[2][4][5] In complex with BRPF scaffold proteins, its specificity shifts to lysine 14 on histone H3 (H3K14ac).[2][4] Treatment of cells with this compound has been shown to reduce these specific histone acetylation marks, confirming its on-target activity.[6][7][8]
Comparative Specificity of this compound
To provide a framework for evaluating its specificity, the following table presents the known inhibitory activity of this compound against KAT7 and compares it with the selectivity profile of A-485, a well-characterized inhibitor of the p300/CBP family of HATs. This illustrates the type of data required for a thorough specificity validation.
Table 1: Comparative Inhibitory Activity of HAT Inhibitors
| Histone Acetyltransferase | Family | This compound IC50 (nM) | A-485 IC50 (nM) |
| KAT7 (HBO1) | MYST | ~5,000 (cellular IC50) [9] | >50,000 |
| KAT2A (GCN5) | GNAT | Data not available | >50,000 |
| KAT2B (PCAF) | GNAT | Data not available | >50,000 |
| KAT3A (CBP) | p300/CBP | Data not available | 11 |
| KAT3B (p300) | p300/CBP | Data not available | 6.8 |
| KAT5 (Tip60) | MYST | Data not available | >50,000 |
| KAT6A (MOZ) | MYST | Data not available | >50,000 |
| KAT6B (MORF) | MYST | Data not available | >50,000 |
| KAT8 (MOF) | MYST | Data not available | >50,000 |
Note: The IC50 for this compound is a cellular IC50 derived from cell viability assays, which may differ from a direct biochemical IC50. Data for A-485 is from published literature and demonstrates high selectivity for the p300/CBP family.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a HAT inhibitor like this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.
In Vitro Radiometric HAT Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of a panel of purified HATs in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant human HAT enzymes (e.g., KAT7, p300, PCAF, GCN5, etc.)
-
Histone substrates (e.g., recombinant histone H3 or H4, or specific peptide substrates)
-
[3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor compound (this compound) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, set up the reaction mixture containing HAT assay buffer, the specific HAT enzyme, and its corresponding histone substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [3H]-Acetyl-CoA.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the enzyme activity.
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Air-dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays for On-Target Engagement
Cell-based assays are crucial to confirm that the inhibitor engages its target in a physiological context.
Western Blot for Histone Acetylation: This method assesses the effect of the inhibitor on the levels of specific histone acetylation marks in cells.
Procedure:
-
Culture cells (e.g., a cancer cell line with known KAT7 expression) in appropriate media.
-
Treat the cells with varying concentrations of this compound or DMSO for a specific duration (e.g., 4-24 hours).
-
Harvest the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for KAT7-mediated acetylation marks (e.g., anti-H3K14ac, anti-H4K12ac) and a loading control (e.g., anti-total Histone H3).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A dose-dependent decrease in the specific acetylation marks indicates on-target activity.
KAT7 Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving KAT7 and the general workflow for validating a HAT inhibitor.
Caption: KAT7-mediated activation of the MAPK/ERK signaling pathway.
Caption: Workflow for validating the specificity of a HAT inhibitor.
Conclusion
This compound is a valuable tool for studying the biological functions of KAT7. Its on-target effects in cells, demonstrated by the reduction of specific histone acetylation marks, are well-documented. However, to fully establish its utility as a highly specific chemical probe, a comprehensive biochemical screen against a wide panel of other histone acetyltransferases is necessary. The experimental protocols and validation workflow outlined in this guide provide a robust framework for such an evaluation, ensuring that researchers can confidently attribute observed biological effects to the inhibition of KAT7.
References
- 1. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBO1, a MYSTerious KAT and its links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KAT7 is a genetic vulnerability of acute myeloid leukemias driven by MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The scaffolding protein JADE1 physically links the acetyltransferase subunit HBO1 with its histone H3–H4 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Leukemia Treatment: The Synergistic Potential of WM-3835 and Menin Inhibitors
For Immediate Release
A deep dive into the preclinical rationale and comparative landscape for the combination of WM-3835, a novel HBO1/KAT7 inhibitor, with potent menin inhibitors for the treatment of acute leukemia.
Researchers, drug development professionals, and scientists in the field of oncology are continually seeking innovative therapeutic strategies to combat acute leukemia, a cancer characterized by the rapid proliferation of abnormal blood cells. A promising new avenue of investigation involves the combination of this compound, a first-in-class inhibitor of the histone acetyltransferase HBO1 (also known as KAT7), with the emerging class of menin inhibitors. This combination holds the potential to create a powerful synergistic anti-leukemic effect, particularly in genetically defined subtypes such as those with KMT2A (MLL) rearrangements or NPM1 mutations.
This guide provides a comprehensive comparison of this novel therapeutic strategy with existing alternatives, supported by preclinical data. While direct experimental data for the this compound and menin inhibitor combination is emerging, this report leverages robust preclinical evidence from studies using PF-9363, a potent KAT6/7 inhibitor with a similar mechanism of action to this compound, in combination with menin inhibitors. This serves as a strong surrogate to illustrate the potential of this dual-target approach.
Mechanism of Action: A Two-Pronged Attack on Leukemogenesis
Leukemias with KMT2A rearrangements or NPM1 mutations are critically dependent on the interaction between the protein menin and the KMT2A protein complex. This interaction is essential for the transcription of key oncogenes, including HOX and MEIS1, which drive leukemic cell proliferation and block differentiation.[1] Menin inhibitors, such as revumenib and ziftomenib, directly disrupt this protein-protein interaction, leading to the downregulation of these oncogenic targets.
This compound, on the other hand, targets a different but related epigenetic mechanism. As an inhibitor of HBO1 (KAT7), it blocks the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac), a key epigenetic mark associated with active gene transcription.[2][3] Notably, KAT7 is a component of the MLL1-WDR5-ASH2L-DPY30 (WAD) complex and has been shown to interact with the MLL complex.[4] Targeting KAT7 provides an orthogonal approach to disrupt the transcriptional machinery driving leukemia.
The combination of a KAT7 inhibitor like this compound with a menin inhibitor is hypothesized to deliver a more profound and durable anti-leukemic effect by targeting two critical nodes of the same oncogenic complex. This dual inhibition is expected to lead to a more complete shutdown of the leukemogenic transcriptional program.
Preclinical Data: Evidence of Synergy
Preclinical studies combining the KAT6/7 inhibitor PF-9363 with the menin inhibitor SNDX-5613 (revumenib) in leukemia models with NUP98 fusions (which also drive leukemogenesis through HOX gene upregulation) have demonstrated significant synergy.
| Cell Line/Model | Treatment | Outcome | Finding |
| NUP98::KDM5A Mouse HSPCs | PF-9363 + SNDX-5613 | Cell Viability | Synergistic reduction in cell viability compared to single agents.[5] |
| NUP98::KDM5A Mouse Lin- HSPCs | PF-9363 + SNDX-5613 | Colony Formation | Significant reduction in colony forming units in combination-treated cells.[5] |
| NUP98::HOXA9 Mouse Leukemia Cells | PF-9363 + SNDX-5613 | Cell Viability | Synergistic decrease in cell viability.[5] |
| NUP98::HOXA9 Mouse Leukemia Cells | PF-9363 + SNDX-5613 | Myeloid Differentiation (CD11b expression) | Enhanced induction of myeloid differentiation in combination-treated cells.[5] |
| MLL-rearranged Leukemia Models | KAT6/7 Inhibition + Menin Inhibition | Oncogenic Transcription | Potent repression of the MLL transcriptional program.[4][6] |
| Menin Inhibitor-Resistant Models | PF-9363 | Cell Fitness | Overcame both primary and acquired resistance to menin inhibitors.[4][7] |
These findings strongly suggest that a combination strategy of a KAT7 inhibitor like this compound with a menin inhibitor could be highly effective in various subtypes of acute leukemia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergy of this combination therapy.
Detailed Experimental Protocols
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Culture: Culture leukemia cell lines (e.g., MV4-11, MOLM-13 for KMT2A-rearranged AML) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and a menin inhibitor (e.g., revumenib) in a suitable solvent like DMSO.
-
Dose-Response Matrix: In a 96-well plate, seed cells at a predetermined density. Add serial dilutions of this compound, the menin inhibitor, and their combination at a constant ratio. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.
-
Use software like CompuSyn to perform the Chou-Talalay analysis. This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Gene Expression Analysis by RT-qPCR
-
Cell Treatment and RNA Isolation: Treat leukemia cells with this compound, a menin inhibitor, or the combination for a specified time (e.g., 24-48 hours). Isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion and Future Directions
The combination of this compound and menin inhibitors represents a highly promising therapeutic strategy for acute leukemia, particularly for subtypes driven by KMT2A rearrangements or NPM1 mutations. The preclinical data for a similar KAT6/7 inhibitor in combination with a menin inhibitor provides a strong rationale for this dual-pronged epigenetic approach. This combination has the potential to induce a deeper and more durable response and overcome resistance to single-agent menin inhibitor therapy. Further preclinical studies directly evaluating the synergy of this compound with various menin inhibitors are warranted to pave the way for future clinical investigation. This novel combination therapy could significantly improve outcomes for patients with these high-risk leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: High-throughput approaches to uncover synergistic drug combinations in leukemia. [scholars.duke.edu]
- 4. Epigenetic regulators and their impact on therapy in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Synergistic antileukemic action of a combination of inhibitors of DNA methylation and histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
A Comparative Analysis of the Therapeutic Windows of WM-3835 and Romidepsin
For Immediate Release
This guide provides a detailed comparison of the therapeutic windows of two distinct epigenetic modulators: WM-3835, a preclinical histone acetyltransferase (HAT) inhibitor, and Romidepsin (B612169), a clinically approved histone deacetylase (HDAC) inhibitor. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of their potential therapeutic indices.
Executive Summary
This compound, a potent and specific inhibitor of HBO1 (KAT7/MYST2), has demonstrated a promising preclinical therapeutic window. In various cancer models, it exhibits significant anti-tumor efficacy at doses that are well-tolerated in animal studies, with minimal impact on normal cells. Romidepsin, an established HDAC inhibitor for T-cell lymphomas, has a defined clinical therapeutic window characterized by its effective dose and a manageable, yet notable, toxicity profile. This guide synthesizes available data to offer an indirect comparison of these two agents, highlighting their distinct mechanisms and therapeutic potentials.
Data Presentation
Table 1: Efficacy Data Comparison
| Parameter | This compound (Preclinical) | Romidepsin (Clinical) |
| Target | Histone Acetyltransferase (HAT) - HBO1 (KAT7/MYST2)[1] | Histone Deacetylase (HDAC) - Class I[2] |
| Mechanism | Inhibition of histone acetylation (H3K14ac, H4K12ac)[1] | Inhibition of histone deacetylation, leading to histone acetylation[2] |
| Effective In Vitro Concentration | IC50: ~5-10 µM in various cancer cell lines (e.g., osteosarcoma, prostate cancer)[3][4] | Induces apoptosis and cell cycle arrest in tumor cells |
| Effective In Vivo Dose | 5-10 mg/kg/day (intraperitoneal) in mouse xenograft models[1][3] | 14 mg/m² (intravenous) on days 1, 8, and 15 of a 28-day cycle[2][5][6] |
| Observed Efficacy | Potent inhibition of tumor growth in xenograft models of osteosarcoma, castration-resistant prostate cancer, and non-small cell lung cancer[1][3][7] | Overall response rate of ~34-38% in patients with relapsed/refractory Cutaneous T-Cell Lymphoma (CTCL) and Peripheral T-Cell Lymphoma (PTCL)[2][8] |
Table 2: Toxicity and Therapeutic Window Comparison
| Parameter | This compound (Preclinical) | Romidepsin (Clinical) |
| Toxicity in Normal Cells | Failed to provoke significant cytotoxicity and apoptosis in normal human prostate epithelial cells[3][9] | Can affect normal cells, leading to various side effects |
| In Vivo Toxicity (Animal Models) | No apparent toxicities detected in mice at effective doses (e.g., 5 mg/kg/day)[3] | Dose-limiting toxicities observed in preclinical models |
| Maximum Tolerated Dose (MTD) | Not explicitly defined, but doses up to 10 mg/kg/day were well-tolerated in mice[1] | Established in Phase I trials; e.g., 17.8 mg/m² on a day 1 and 5 schedule of a 21-day cycle[6] |
| Dose-Limiting Toxicities (DLTs) | Not reported at effective doses in preclinical studies | Nausea, vomiting, fatigue, and transient cytopenias[6] |
| Common Adverse Events (Human) | N/A (preclinical) | Nausea, fatigue, thrombocytopenia, neutropenia, anemia, infections, anorexia, and ECG changes[5][10][11] |
| Therapeutic Window Assessment | Appears wide in preclinical models, with a significant gap between efficacious and toxic doses. | Clinically established, requiring careful management of side effects. Dose adjustments are often necessary.[5] |
Experimental Protocols
This compound In Vitro Cell Viability Assay (CCK-8): Primary human prostate cancer cells derived from castration-resistant prostate cancer (CRPC) patients were seeded in 96-well plates. Cells were treated with varying concentrations of this compound (e.g., 1-25 µM) or vehicle control. After a specified incubation period (e.g., 24-96 hours), cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The optical density was measured at 450 nm to determine cell viability.[3]
This compound In Vivo Xenograft Study: Nude mice were subcutaneously injected with human cancer cells (e.g., pPC-1 primary CRPC cells). Once tumors reached a specified volume, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (e.g., 5 mg/kg body weight) for a defined period (e.g., 14 days). The control group received vehicle injections. Tumor volumes and mouse body weights were measured regularly to assess efficacy and toxicity.[3]
Romidepsin Phase I Clinical Trial Dose Escalation: Patients with advanced cancers were enrolled in a 3+3 dose-escalation study. Romidepsin was administered as a 4-hour intravenous infusion on days 1, 3, and 5 of a 21-day cycle. The dose was escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[12]
Romidepsin Phase II Clinical Trial for Efficacy and Safety: Patients with relapsed or refractory T-cell lymphoma received Romidepsin at the recommended phase II dose (14 mg/m²) as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Tumor response was evaluated according to standardized criteria. Adverse events were monitored and graded throughout the study.[8][13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of this compound and Romidepsin.
Caption: Workflow for Therapeutic Window Assessment.
Conclusion
The assessment of this compound and Romidepsin reveals two distinct agents with different stages of development and mechanisms of action. This compound, as a preclinical candidate, exhibits a promisingly wide therapeutic window in initial studies, showing high efficacy against cancer models with minimal off-target effects. This suggests a potentially favorable safety profile if it progresses to clinical trials. Romidepsin, with its established clinical use, has a narrower, yet well-defined, therapeutic window that necessitates careful patient monitoring and management of adverse events. The comparison underscores the importance of the target selectivity and mechanism of action in determining the therapeutic index of epigenetic modulators. Further investigation into this compound is warranted to see if its preclinical therapeutic advantages translate to a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Phase I Trial of a New Schedule of Romidepsin in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
WM-3835 Versus Genetic Knockdown of HBO1: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of HBO1 with WM-3835 and its genetic knockdown.
This guide provides a comprehensive comparison of two key methodologies for studying the function of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2): the use of the first-in-class small molecule inhibitor, this compound, and genetic knockdown techniques such as shRNA and CRISPR/Cas9. Both approaches have emerged as powerful tools in cancer research, demonstrating significant anti-tumor activity in various models.[1][2][3][4] This document summarizes their effects, presents supporting experimental data in a structured format, details common experimental protocols, and visualizes the underlying molecular pathways.
Mechanism of Action: A Shared Target
At its core, both this compound and genetic knockdown target the function of HBO1, a crucial enzyme responsible for the acetylation of histone H3 and H4.[5][6][7] This post-translational modification plays a vital role in regulating gene expression, and its dysregulation is implicated in the progression of numerous cancers.[1][2][8]
-
This compound: This cell-permeable compound acts as a potent and specific inhibitor of HBO1 by directly binding to its acetyl-CoA binding site.[9][10] This prevents the transfer of acetyl groups to histone substrates.
-
Genetic Knockdown (shRNA/CRISPR): These techniques aim to reduce or completely eliminate the expression of the HBO1 protein. Short hairpin RNA (shRNA) induces the degradation of HBO1 mRNA, while CRISPR/Cas9 can be used to create loss-of-function mutations in the HBO1 gene.[1][2][4]
Comparative Efficacy: In Vitro and In Vivo Studies
Both pharmacological inhibition and genetic silencing of HBO1 have demonstrated robust anti-cancer effects across a range of cancer types, including castration-resistant prostate cancer (CRPC), osteosarcoma (OS), non-small cell lung cancer (NSCLC), and B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3][8] The key comparative outcomes are summarized below.
In Vitro Cellular Effects
| Parameter | This compound | Genetic Knockdown of HBO1 (shRNA/CRISPR) | Key Findings |
| Cell Viability & Proliferation | Dose-dependent reduction in viability (IC50 ~5 µM in some NSCLC cells).[3][13] Inhibition of proliferation measured by EdU staining.[1][13] | Potent inhibition of cell viability, growth, and proliferation.[2][3][4] | Both methods effectively suppress cancer cell growth. |
| Apoptosis | Induction of apoptosis, confirmed by increased caspase-3/9 activity, PARP cleavage, and positive TUNEL and Annexin V staining.[1][2][9] | Significant increase in apoptosis.[2][4][8] | Both approaches trigger programmed cell death in cancer cells. |
| Cell Cycle Progression | Causes G1-S phase arrest.[1] | Induces a reduction in the percentage of S-phase cells.[2][4] | Both interventions halt the cell cycle, preventing replication. |
| Cell Migration & Invasion | Inhibition of in vitro cell migration.[1][2][13] | Significant inhibition of cell migration and invasion.[2][4] | Both methods reduce the metastatic potential of cancer cells. |
In Vivo Tumor Growth Inhibition
| Model | This compound Administration | Genetic Knockdown of HBO1 | Key Findings |
| Prostate Cancer Xenografts | Daily intraperitoneal injection potently inhibited tumor growth with no apparent toxicity.[1][14] | Intratumoral injection of AAV-shRNA suppressed tumor growth.[1] | Both strategies are effective in suppressing tumor growth in vivo. |
| Osteosarcoma Xenografts | Intraperitoneal injection potently inhibited tumor growth.[2][4][11] | Intratumoral injection of lentiviral shRNA or growth of HBO1-knockout xenografts showed significantly slower tumor growth.[2][4] | Consistent anti-tumor efficacy is observed in osteosarcoma models. |
| NSCLC Xenografts | Potently inhibited NSCLC cell growth.[3][13] | Intratumoral injection of AAV-shRNA hindered tumor growth.[3][13] | Both approaches are viable for inhibiting NSCLC tumor progression. |
Molecular Effects: Histone Acetylation and Gene Expression
The phenotypic changes induced by both this compound and HBO1 knockdown are underpinned by similar alterations at the molecular level.
| Molecular Target | Effect of this compound | Effect of Genetic Knockdown of HBO1 | Key Findings |
| Histone Acetylation | Robustly decreases H3K14ac, H4K5ac, H4K8ac, and H4K12ac.[1][8][15] | Dramatically inhibits H4 acetylation (H4K5ac, H4K12ac) and H3K14ac.[4] | Both methods directly impact the primary enzymatic function of HBO1, leading to reduced histone acetylation. |
| Gene Expression | Downregulates pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.[1][3][13][15] | Significantly decreases the expression of the same set of oncogenic genes.[1][3][13] | The downstream consequence of inhibiting HBO1 function is the transcriptional repression of key cancer-promoting genes. |
Signaling Pathways and Experimental Workflows
The inhibition of HBO1, either pharmacologically or genetically, initiates a cascade of events that culminate in an anti-tumor response.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - ProQuest [proquest.com]
- 5. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering structure, function and mechanism of lysine acetyltransferase HBO1 in protein acetylation, transcription regulation, DNA replication and its oncogenic properties in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering structure, function and mechanism of lysine acetyltransferase HBO1 in protein acetylation, transcription regulation, DNA replication and its oncogenic properties in cancer - ProQuest [proquest.com]
- 8. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
evaluating the selectivity of WM-3835 for cancer cells over normal cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2), for cancer cells over normal cells. By objectively comparing its performance with other histone acetyltransferase inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction
This compound is a first-in-class small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1.[1] Emerging research highlights its potent anti-cancer activities across various malignancies, including osteosarcoma, castration-resistant prostate cancer (CRPC), and non-small cell lung cancer (NSCLC).[2][3][4] A critical aspect of its therapeutic potential lies in its demonstrated selectivity, showing significant cytotoxicity towards cancer cells while sparing their normal counterparts.[2][3] This guide delves into the quantitative data supporting this selectivity, details the experimental protocols for its assessment, and visually represents the underlying molecular pathways.
Quantitative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines compared to normal cells. For comparison, data for other histone acetyltransferase inhibitors are also included where available.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity in Normal Cells | Reference |
| This compound | HBO1 | pNSCLC1 (NSCLC) | ~5 | Primary Human Prostate Epithelial Cells | Failed to induce significant cytotoxicity and apoptosis | [2][4] |
| This compound | HBO1 | pOS-1 (Osteosarcoma) | Concentration-dependent inhibition (1-25 µM) | HBO1-low Human Osteoblasts | Non-cytotoxic | [1][3] |
| This compound | HBO1 | pPC-1 (CRPC) | Potent inhibition at 10 µM | Primary Human Prostate Epithelial Cells | Failed to induce significant cytotoxicity and apoptosis | [2] |
| Curcumin | p300/CBP | Various | Varies | Varies | Exhibits effects on normal cells | [5] |
| C646 | p300 | Various | Ki = 0.4 | Varies | Information not readily available | [5] |
| MG149 | Tip60/MOF | Various | 74 (Tip60), 47 (MOF) | Varies | Information not readily available | [5] |
Experimental Protocols
The evaluation of this compound's selectivity relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer or normal cells are seeded into 96-well plates at a density of 3x10³ cells per well.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-25 µM) or vehicle control (0.5% DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: 10 µL of CCK-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.[2][6]
Apoptosis Assay (TUNEL)
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound (e.g., 5 µM) or vehicle control.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the cells according to the manufacturer's instructions.
-
Staining: Nuclei are counterstained with DAPI.
-
Imaging: The percentage of TUNEL-positive nuclei is determined by fluorescence microscopy. A significant increase in the percentage of TUNEL-positive cells indicates apoptosis activation.[1][2]
Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the viability assay.
-
EdU Labeling: EdU (5-ethynyl-2'-deoxyuridine) is added to the cell culture medium and incubated for a few hours to be incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed and permeabilized.
-
Click-iT Reaction: A fluorescent azide (B81097) is added, which reacts with the ethynyl (B1212043) group of the incorporated EdU (Click chemistry).
-
Imaging and Analysis: The percentage of EdU-positive cells is quantified using fluorescence microscopy or flow cytometry. A decrease in EdU-positive cells indicates inhibition of proliferation.[4]
Signaling Pathways and Mechanisms
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HBO1, a histone acetyltransferase. This leads to a reduction in the acetylation of histones H3 and H4, which in turn alters gene expression, leading to cell cycle arrest, apoptosis, and inhibition of cell migration and invasion.[1][2][3][4]
Caption: Mechanism of action of this compound in cancer cells.
The selectivity of this compound is attributed to the higher dependency of certain cancer cells on HBO1 activity for their survival and proliferation. Normal cells, with lower HBO1 expression or reliance, are therefore less affected by its inhibition.[3]
Caption: Experimental workflow for evaluating the selectivity of this compound.
Conclusion
The available data strongly indicate that this compound is a selective inhibitor of HBO1 with a favorable therapeutic window, demonstrating potent anti-cancer activity while exhibiting minimal toxicity to normal cells. Its efficacy in preclinical models of various cancers underscores its potential as a promising candidate for further development. The experimental protocols and pathways described in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of this compound and other HBO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling WM-3835
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of WM-3835, a potent and specific HBO1 (KAT7/MYST2) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Area of Protection | Required PPE | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times when handling the solid compound or its solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles when handling solutions or the powdered form of the compound. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid/powdered form to prevent inhalation. A properly fitted respirator is essential. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to protect skin and personal clothing from contamination. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure experimental integrity. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and accidental exposure.
Caption: A clear plan for the segregation and disposal of this compound waste.
Mechanism of Action: HBO1 Signaling Pathway
This compound is a potent inhibitor of Histone Acetyltransferase Binding to ORC1 (HBO1), also known as KAT7 or MYST2. It functions by binding to the acetyl-CoA binding site of HBO1.[1] This inhibition prevents the acetylation of histones, particularly H3K14, leading to downstream effects on gene expression and cellular processes.
Caption: The inhibitory effect of this compound on the HBO1 signaling pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the solid material is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 400.4 g/mol ), you would add 249.7 µL of DMSO.
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1]
Note: this compound is also soluble in ethanol.
By adhering to these safety protocols and operational procedures, researchers can safely and effectively utilize this compound in their experiments, contributing to a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
